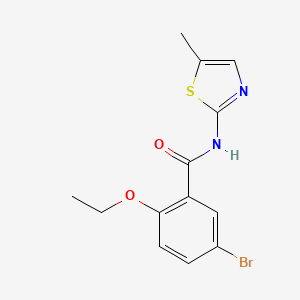![molecular formula C22H14Cl2O2 B5455741 2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5455741.png)
2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is an organic compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization to form the indene ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
- Chlorine Substitution : The presence of chlorine atoms imparts unique chemical properties.
- Reactivity : Different reactivity patterns compared to bromine or fluorine-substituted analogs.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2/c23-16-9-5-14(6-10-16)13-22(15-7-11-17(24)12-8-15)20(25)18-3-1-2-4-19(18)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGICIXIFXGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE](/img/structure/B5455664.png)
![ethyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5455672.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5455674.png)
![4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}morpholine](/img/structure/B5455678.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5455685.png)
![Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5455693.png)
![7-[(4-methoxy-1-naphthyl)methylene]-3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5455707.png)


![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5455733.png)
![1-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B5455749.png)
![N-[(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5455763.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5455769.png)
